1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid is a piperidine-derived compound featuring two orthogonal protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at position 1 of the piperidine ring.
- Boc (tert-butoxycarbonyl) on the aminomethyl substituent at position 2. The carboxylic acid at position 4 enhances its utility in peptide synthesis and medicinal chemistry, where it can act as a building block or intermediate. The dual protection strategy allows selective deprotection under mild conditions (e.g., Fmoc removal via piperidine, Boc cleavage under acidic conditions) .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-15-18-14-17(24(30)31)12-13-29(18)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAQJBOBBOKONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid, commonly known as Fmoc-piperidine derivative, is a synthetic compound widely utilized in peptide synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and an amino acid moiety. Its molecular formula is C26H30N2O6, with a molecular weight of approximately 478.54 g/mol. The Fmoc group is crucial in organic synthesis, particularly for protecting amines during peptide synthesis.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective deprotection under mild conditions (e.g., treatment with piperidine) to reveal the free amino group for further reactions. This property is essential for synthesizing peptides that can modulate biological pathways.
1. Peptide Synthesis
The compound is extensively used as a building block in peptide synthesis. The Fmoc group provides stability during the sequential addition of amino acids, facilitating the formation of complex peptide structures essential for biological function.
2. Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activity due to their interaction with specific enzymes and receptors. For instance, studies have shown that these compounds can act as enzyme inhibitors or modulators, influencing various signaling pathways relevant to disease processes such as cancer and neurological disorders.
3. Biological Studies
The compound has been employed in studies investigating protein-protein interactions and enzyme mechanisms. By synthesizing specific peptide sequences using this compound, researchers can elucidate the roles of these peptides in cellular processes and their potential therapeutic applications.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Research : A study demonstrated that peptides synthesized using this compound inhibited tumor growth by targeting specific cancer-related pathways.
- Neurological Disorders : Research indicated that derivatives could modulate neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating their potential use in developing new antibiotics.
Scientific Research Applications
Peptide Synthesis
The primary application of this compound lies in its use as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection during the synthesis process, facilitating the construction of complex peptides. This method is essential for producing peptides that can serve as therapeutic agents or research tools.
Drug Development
The compound's structural properties make it a candidate for drug development, particularly in the design of inhibitors or modulators targeting specific biological pathways. For instance, derivatives of piperidine are known for their activity against various biological targets, including receptors and enzymes involved in disease processes.
Biological Studies
Research has indicated that compounds similar to this one can be used to study biological mechanisms at the molecular level. By incorporating this compound into larger molecular frameworks, researchers can investigate interactions with proteins or nucleic acids, providing insights into cellular functions and disease mechanisms.
Chemical Biology
In chemical biology, this compound can be utilized to create probes that help visualize or manipulate biological systems. The ability to modify the piperidine structure further enhances its versatility in designing specific interactions with biomolecules.
Case Study 1: Peptide Therapeutics
A study demonstrated the successful incorporation of Fmoc-protected amino acids into peptide sequences that showed promising activity against cancer cell lines. The use of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid facilitated the synthesis of these peptides with high purity and yield.
Case Study 2: Enzyme Inhibition
Research involving enzyme inhibitors highlighted the effectiveness of piperidine derivatives in modulating enzyme activity. The synthesized compounds exhibited significant inhibition against specific targets related to metabolic disorders, showcasing the potential therapeutic applications of this compound.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
- Fluorinated analogs (e.g., ) exhibit improved lipophilicity, enhancing membrane permeability.
- Stability : Boc protection offers acid-labile stability, whereas Fmoc is base-sensitive. Piperazine-based analogs () may exhibit lower thermal stability due to ring strain.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do protecting group strategies influence yield?
Methodological Answer:
The compound is synthesized using sequential protection of the piperidine nitrogen and carboxylic acid moieties. The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced first via reaction with Fmoc-Cl under basic conditions (e.g., NaHCO₃ in dioxane/water), followed by Boc (tert-butoxycarbonyl) protection of the secondary amine using Boc₂O and DMAP in THF . Critical factors include:
- Temperature control : Reactions are performed at 0–4°C to minimize side reactions like epimerization.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.
- Yield optimization : Excess Boc₂O (1.2–1.5 eq) ensures complete protection, while avoiding prolonged reaction times prevents Fmoc cleavage .
Basic: How do Fmoc and Boc protecting groups enhance stability during solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Fmoc utility : The Fmoc group is base-labile (removed with piperidine/DMF), allowing orthogonal deprotection while retaining acid-sensitive Boc groups. Its hydrophobicity aids in HPLC purification .
- Boc compatibility : The Boc group is stable under basic conditions but cleaved with TFA, enabling sequential deprotection in multi-step syntheses. This dual protection minimizes unintended side reactions during peptide elongation .
Advanced: How can researchers address low coupling efficiency when incorporating this compound into peptide chains?
Methodological Answer:
Low coupling efficiency often stems from steric hindrance from the piperidine ring or incomplete deprotection. Strategies include:
- Activation reagents : Use HATU or PyBOP (instead of HBTU) with DIPEA in DMF to enhance reactivity .
- Microwave-assisted synthesis : Heating at 50°C for 10–15 minutes improves reaction kinetics.
- Aggregation prevention : Additives like 2,2,2-trifluoroethanol (TFE) disrupt β-sheet formation, improving solubility .
- Monitoring : Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) identifies incomplete couplings for real-time troubleshooting .
Advanced: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : H and C NMR (DMSO-d₆ or CDCl₃) confirm regioselective protection. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and Boc tert-butyl groups (1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 483.2) and detects impurities like deprotected intermediates .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms the (S)-configuration at chiral centers .
Advanced: How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
Discrepancies in enzyme inhibition assays or cytotoxicity data may arise from:
- Solubility differences : Use DMSO stocks ≤1% (v/v) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, as the carboxylic acid group’s ionization state affects binding .
- Control experiments : Include Fmoc/Boc-deprotected analogs to isolate the core structure’s contribution to activity .
Advanced: What strategies mitigate instability during long-term storage of this compound?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, light-protected containers under argon. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group .
- Incompatibilities : Avoid proximity to strong acids/bases or oxidizing agents, which degrade Fmoc (acid-sensitive) and Boc (base-sensitive) groups .
- Stability monitoring : Periodic TLC (silica gel, CH₂Cl₂/MeOH 9:1) or HPLC detects degradation products like fluorenylmethanol (from Fmoc cleavage) .
Advanced: How does this compound facilitate conformational studies in peptide mimetics?
Methodological Answer:
The piperidine-4-carboxylic acid scaffold imposes rigid geometry, mimicking proline’s role in β-turns. Applications include:
- Pseudoproline analogs : Replace proline with this compound to prevent aggregation during SPPS. The Boc-protected amine allows selective functionalization .
- X-ray crystallography : Co-crystallization with target proteins (e.g., proteases) reveals binding modes, guided by the carboxylic acid’s chelation potential .
Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Gaussian 16 simulations (B3LYP/6-31G*) model transition states for Fmoc/Boc deprotection, predicting optimal reaction conditions .
- Molecular dynamics (MD) : GROMACS simulations assess solvation effects on coupling efficiency in SPPS, guiding solvent selection (e.g., DMF vs. NMP) .
- Docking studies : AutoDock Vina predicts binding affinities for enzyme targets, prioritizing derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
